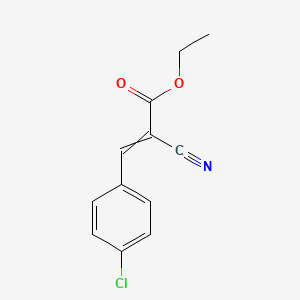
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound is characterized by the presence of an ethyl ester group, a cyano group, and a 4-chlorophenyl group attached to the acrylate backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Types of Reactions:
Polymerization: this compound undergoes rapid anionic polymerization in the presence of moisture, forming long polymer chains. This reaction is the basis for its use as a fast-setting adhesive.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and ethanol.
Substitution Reactions: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in aqueous environments, often accelerated by acidic or basic conditions.
Substitution: Requires electrophilic reagents and appropriate catalysts.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Cyanoacrylic acid and ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has several applications in scientific research:
Adhesives: Used in medical and industrial adhesives due to its rapid setting properties.
Drug Delivery Systems: Explored as a component in drug delivery systems for controlled release of pharmaceuticals.
Tissue Engineering: Investigated for use in tissue adhesives and sealants in surgical procedures.
Polymer Science: Studied for its polymerization behavior and the properties of the resulting polymers.
作用機序
The primary mechanism of action for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon and facilitating the nucleophilic attack by water molecules. This leads to the formation of a polymer chain through successive addition reactions.
類似化合物との比較
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with a methyl group instead of an ethyl group.
Butyl 2-cyanoacrylate: Contains a butyl group, offering different mechanical properties and setting times.
Octyl 2-cyanoacrylate: Known for its flexibility and use in medical adhesives.
Uniqueness: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where enhanced adhesion and specific reactivity are required.
特性
CAS番号 |
2169-68-8; 2286-35-3 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.67 |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |
InChIキー |
KLUDCHZOLVGLQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2489793.png)
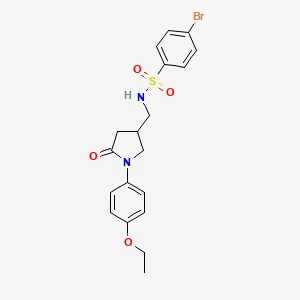
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
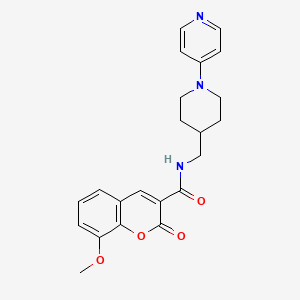
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2489799.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
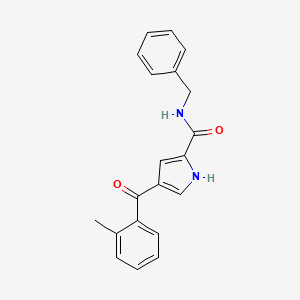
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)
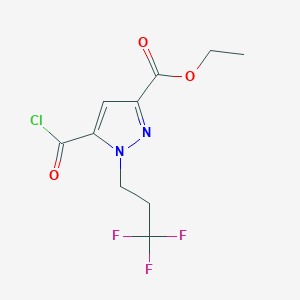
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)
